2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol
Description
2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone via a methylamino linkage
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-2-10(7-15)14-6-8-5-9(12)3-4-11(8)13/h3-5,10,14-15H,2,6-7H2,1H3 |
InChI Key |
WARCJUHGLITUTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzyl chloride and butan-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-difluorobenzyl chloride is reacted with butan-1-amine in an appropriate solvent like ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 2-{[(2,5-difluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(2,5-difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the butanol moiety may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol
- 2-{[(3,5-Difluorophenyl)methyl]amino}butan-1-ol
- 2-{[(2,5-Dichlorophenyl)methyl]amino}butan-1-ol
Uniqueness
2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group provides a balance between hydrophobicity and electronic effects, making this compound particularly interesting for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol, a compound featuring a difluorophenylmethylamino group linked to a butanol backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant research findings and data.
- Molecular Formula : CHFNO
- Molecular Weight : 215.24 g/mol
- CAS Number : 1096350-30-9
The structural characteristics of this compound enhance its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
Research indicates that the biological activity of this compound may involve interactions with neurotransmitter systems and cellular signaling pathways. Its structural similarity to known pharmacological agents suggests potential roles as an enzyme inhibitor or receptor modulator.
Antifungal Activity
A study evaluating the antifungal properties of similar compounds highlighted significant activity against Candida albicans. The compound's structural features may contribute to its efficacy in inhibiting fungal growth.
| Compound | MIC (μg/mL) | MEC (μg/mL) | Effectiveness |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Fluconazole | 0.31 | 0.31 | High |
| Other Analog | TBD | TBD | TBD |
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit varying degrees of inhibition against pathogenic microorganisms. The presence of fluorine atoms in the phenyl ring is believed to enhance biological activity through improved binding affinity to target sites.
Case Study 1: Antimicrobial Evaluation
In a comparative study, this compound was tested against several fungal strains. Results indicated that modifications in the molecular structure significantly influenced antimicrobial potency.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's effects on neurotransmitter levels in animal models. The findings suggested that it could modulate serotonin and dopamine pathways, indicating potential applications in treating mood disorders.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of compounds like this compound. Key findings include:
- Receptor Interaction : Studies show that similar compounds can act as antagonists at specific receptor sites.
- Enzyme Inhibition : Compounds with difluorophenyl substitutions have been linked to significant enzyme inhibition rates.
- Therapeutic Potential : The unique structure suggests potential applications in treating various conditions, including infections and neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
